1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a thiophene ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions:
Formation of the Benzo[d][1,3]dioxole Intermediate:
Synthesis of the Hydroxypropyl Intermediate:
Introduction of the Thiophen-2-ylmethyl Group:
Formation of the Urea Linkage:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups onto the thiophene ring.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Potential applications in drug design due to its ability to interact with biological targets.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
- Studied for its potential in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its application:
Biological Activity: It may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or covalent modification.
Material Science: Its unique structure allows it to participate in polymerization reactions, forming materials with desirable properties.
Comparison with Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness:
- The presence of the thiophene ring in 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This can influence its reactivity and potential applications in various fields.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-13(11-3-4-14-15(8-11)22-10-21-14)5-6-17-16(20)18-9-12-2-1-7-23-12/h1-4,7-8,13,19H,5-6,9-10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFLMWJIMQXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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